Product packaging for Ethyl 2-oxotetrahydrofuran-3-carboxylate(Cat. No.:CAS No. 77513-58-7)

Ethyl 2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B3429804
CAS No.: 77513-58-7
M. Wt: 158.15 g/mol
InChI Key: JVRMSXLSEPWFIT-UHFFFAOYSA-N
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Description

Ethyl 2-oxotetrahydrofuran-3-carboxylate (CAS 77513-58-7) is a high-purity chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol. This ester serves as a versatile and valuable building block in organic synthesis, particularly for constructing complex heterocyclic systems. Research highlights its application as a key precursor in novel syntheses, where it can be alkylated at the 3-position in the presence of sodium ethoxide to yield various derivatives . These intermediates are instrumental in the preparation of substituted 2-oxotetrahydrofuran-3-carboxamides and tetrahydrofuran-2-ones . Subsequent reactions can lead to the formation of hydrazides and thiosemicarbazides, which undergo intramolecular cyclization to produce biologically relevant heterocycles, such as 1,2,4-triazole-3-thiol derivatives . The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. For safe handling, refer to the associated Safety Data Sheet. This product is typically stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O4 B3429804 Ethyl 2-oxotetrahydrofuran-3-carboxylate CAS No. 77513-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxooxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-10-6(8)5-3-4-11-7(5)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRMSXLSEPWFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918298
Record name Ethyl 2-oxooxolane-3-carboxylate
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Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77513-58-7, 936-13-0
Record name 3-Furancarboxylic acid, tetrahydro-2-oxo-, ethyl ester
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Record name 3-Furoic acid, tetrahydro-2-oxo-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-oxooxolane-3-carboxylate
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Record name Ethyl (±)-tetrahydro-2-oxo-3-furoate
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Synthetic Methodologies and Strategies for Ethyl 2 Oxotetrahydrofuran 3 Carboxylate and Its Derivatives

Classical Synthetic Approaches

The traditional synthesis of ethyl 2-oxotetrahydrofuran-3-carboxylate and its derivatives often relies on well-established organic reactions, including the formation of precursors from readily available starting materials, followed by cyclization to construct the core tetrahydrofuran-2-one ring system.

Precursor Synthesis and Starting Materials

A common strategy for synthesizing the necessary precursors involves the use of diethyl malonate. The active methylene (B1212753) group in diethyl malonate is readily deprotonated by a base, such as sodium ethoxide, to form a nucleophilic enolate. nih.gov This enolate can then participate in nucleophilic substitution reactions with suitable electrophiles.

One key precursor can be synthesized by the alkylation of diethyl malonate with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. mdpi.com The reaction introduces a 2-hydroxyethyl group onto the malonic ester. Subsequent esterification of the hydroxyl group would provide a tri-ester, which can then undergo cyclization.

Alternatively, the reaction of diethyl malonate with ethylene (B1197577) oxide can also furnish the required hydroxyethyl-substituted malonate. Another important precursor, diethyl 2-haloethyl malonate, can be prepared by reacting a dialkyl cyclopropane-1,1-dicarboxylate with a hydrogen halide. A patent describes the synthesis of diethyl 2-chloroethyl malonate from diethyl cyclopropane-1,1-dicarboxylate and hydrogen chloride in the presence of a Friedel-Crafts catalyst. This halo-substituted malonate serves as a versatile intermediate for further synthetic transformations.

A variety of chalcone-diethyl malonate derivatives can be prepared through the Michael addition of diethyl malonate to chalcones in the presence of a catalytic amount of potassium tert-butoxide. openstax.org These adducts, which are 1,5-dicarbonyl compounds, are valuable precursors for the synthesis of various heterocyclic compounds. openstax.org

Starting Material 1Starting Material 2Reagent/CatalystProductReference
Diethyl malonate2-HaloethanolSodium ethoxideDiethyl (2-hydroxyethyl)malonate mdpi.com
Diethyl malonateEthylene oxideBaseDiethyl (2-hydroxyethyl)malonateGeneral Knowledge
Diethyl cyclopropane-1,1-dicarboxylateHydrogen halideFriedel-Crafts catalystDiethyl 2-haloethyl malonateUS5463111A
ChalconeDiethyl malonatePotassium tert-butoxideChalcone-diethyl malonate adduct openstax.org

Cyclization Reactions in Tetrahydrofuran-2-one Formation

The hallmark of the classical synthesis of this compound is the Dieckmann condensation. wikipedia.orgorganic-chemistry.org This intramolecular Claisen condensation of a diester is a powerful method for forming five- and six-membered rings. wikipedia.org In the context of the target molecule, a 1,6-diester precursor is required to form the five-membered tetrahydrofuran (B95107) ring.

The mechanism involves the deprotonation of an α-carbon to one of the ester groups by a base, typically sodium ethoxide, to generate an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to a cyclic β-keto ester after elimination of an alkoxide. openstax.orglibretexts.org The reaction is driven to completion by the deprotonation of the resulting acidic β-keto ester.

For the synthesis of this compound, a precursor such as diethyl 2-(ethoxycarbonylmethyl)malonate would be required. The Dieckmann cyclization of this tri-ester would lead to the formation of the desired product.

Esterification and Functional Group Interconversions

Following the formation of the core ring structure, further modifications can be achieved through esterification and other functional group interconversions. For instance, if the cyclization is performed on a precursor that results in a carboxylic acid at the 3-position, a subsequent esterification step with ethanol (B145695) in the presence of an acid catalyst would yield the final ethyl ester product.

Furthermore, the reactivity of the 2-oxo-tetrahydrofuran-3-carboxylate system allows for various transformations. Alkylation of the enolate of this compound can introduce substituents at the 3-position.

Advanced Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric synthetic methods has become a major focus in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds. While specific examples for the direct asymmetric synthesis of this compound are not extensively reported, general strategies for the enantioselective synthesis of substituted γ-butyrolactones are well-established and can be conceptually applied.

Organocatalytic Approaches for Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, prolinol ethers, and thiourea (B124793) derivatives are commonly employed as catalysts. The asymmetric vinylogous Michael addition of α,β-unsaturated aldehydes or ketones to various nucleophiles is a well-explored strategy for constructing chiral γ-butyrolactone frameworks. nih.govnih.govmdpi.comrsc.orgrsc.org

For instance, the organocatalytic asymmetric Michael addition of aldehydes to 2-furanones can produce highly functionalized chiral γ-lactones with multiple stereocenters. rsc.org These reactions are often catalyzed by chiral diarylprolinol silyl (B83357) ethers. While not directly applied to the title compound, this methodology provides a conceptual basis for the enantioselective introduction of substituents onto a pre-existing γ-butyrolactone scaffold.

Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers another powerful avenue for asymmetric synthesis. Chiral metal complexes can effectively control the stereochemical outcome of various transformations. rsc.org The reversal of enantioselectivity in some reactions can even be achieved by tuning the metal salt, ligand, or other reaction parameters. rsc.org

While specific metal-catalyzed asymmetric syntheses of this compound are not prominently featured in the literature, related strategies for other chiral heterocycles are known. For example, chiral Fe(II) complexes have been used to catalyze the enantioselective nih.govrsc.org O-to-C rearrangement of alkyl vinyl ethers to produce chiral chromanols. nih.gov Such catalytic systems could potentially be adapted for the asymmetric synthesis of precursors to the target molecule.

The asymmetric synthesis of β-amino-γ-substituted-γ-butyrolactones has been achieved through the double diastereoselective conjugate addition of homochiral lithium amides to homochiral α,β-unsaturated esters, demonstrating the power of reagent-controlled stereoselection. rsc.orgnih.gov

Chiral Auxiliary-Based Syntheses

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and natural products. sigmaaldrich.com One powerful strategy to achieve this is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

Commonly employed chiral auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.org In the context of γ-butyrolactone synthesis, these auxiliaries are typically attached to an achiral precursor, which then undergoes diastereoselective reactions such as alkylation, aldol (B89426) additions, or Michael additions. scielo.org.mx The steric and electronic properties of the auxiliary create a biased environment, favoring the formation of one diastereomer over the other.

A notable example is the highly efficient asymmetric synthesis of optically active α,γ-substituted γ-butyrolactones using an inexpensive chiral auxiliary derived from isosorbide (B1672297), a renewable resource. acs.org In this method, a chiral methacrylate (B99206) bearing the isosorbide auxiliary undergoes a samarium(II) iodide (SmI₂) induced reductive coupling with various ketones. acs.org This reaction proceeds with high diastereoselectivity and yields γ-butyrolactones with excellent enantiomeric purity, often exceeding 99% enantiomeric excess (ee). acs.org

The results of this asymmetric coupling reaction are summarized in the table below.

Table 1: Asymmetric synthesis of chiral α,γ-substituted γ-butyrolactones using an isosorbide-derived chiral auxiliary. Data sourced from acs.org.

Other strategies include the use of sulfur-based chiral auxiliaries, such as thiazolidinethiones, which have shown superior performance in certain applications like acetate (B1210297) aldol reactions and Michael additions. scielo.org.mx For instance, the lithium base-promoted Michael addition of thiols to N-methacryloylcamphorsultam produces the corresponding adducts with high diastereoselectivity. wikipedia.org Following the key stereocenter-forming reaction, subsequent steps like iodolactonization can be employed to form the γ-butyrolactone ring before the auxiliary is cleaved. documentsdelivered.com

Enantiopure Precursors and Chiral Pool Strategies

An alternative and powerful approach to asymmetric synthesis is the use of the "chiral pool," which involves utilizing readily available and inexpensive enantiomerically pure compounds as starting materials. These precursors, often derived from natural sources like carbohydrates, amino acids, and terpenes, already contain defined stereocenters that can be elaborated into the desired target molecule.

For the synthesis of substituted tetrahydrofurans and γ-butyrolactones, several chiral pool sources are effective.

Carbohydrates: Isosorbide (derived from glucose) has been used not only as a chiral auxiliary but also as a starting material for chiral ligands. acs.org (S)-γ-Hydroxymethyl-γ-butyrolactone, which can be synthesized on a kilogram scale from cellulose-derived levoglucosenone, is another valuable starting platform. rsc.org

Hydroxy Acids: (L)-Malic acid is a common C4 building block for preparing various chiral derivatives. sigmaaldrich.com

Terpenes: Organoboranes derived from chiral terpenes like α-pinene can be used to synthesize γ-substituted-γ-butyrolactones with exceptionally high enantiomeric purity. acs.org

Amino Acids: Glutamic acid can serve as a precursor to chiral γ-butyrolactone systems.

A representative strategy involves the acid-catalyzed cyclization of an unsaturated epoxy ester to form a 4-hydroxyethyl-substituted butenolide, which is a key intermediate. rsc.org This butenolide can then undergo further stereoselective transformations, such as vicinal hydroxylation, to install additional stereocenters with high control, ultimately leading to complex polysubstituted tetrahydrofurans like (±)-citreoviral. rsc.org Similarly, γ-hydroxyketones bearing a chiral sulfoxide (B87167) auxiliary can be reduced to generate a lactol in situ, which is then converted to a 2,5-cis-disubstituted tetrahydrofuran with high diastereoselectivity. nih.gov

Table 2: Examples of Chiral Pool Precursors and Strategies for Tetrahydrofuran/Butyrolactone Synthesis. Data sourced from rsc.orgacs.orgrsc.orgnih.gov.

Green Chemistry Principles in the Synthesis of this compound Analogues

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include maximizing atom economy, utilizing renewable feedstocks, and employing environmentally benign solvents and catalysts. jocpr.comnih.gov

Renewable Feedstocks and Catalysis: A significant advancement is the synthesis of γ-butyrolactone (GBL), the parent ring system, from biomass. nih.gov One high-yielding route begins with the catalytic oxidation of xylose-derived furfural (B47365) to produce 2-furanone. nih.gov This intermediate is then hydrogenated to GBL using an efficient and recyclable heterogeneous catalyst, palladium supported on humin-derived activated carbon (Pd/HAC). nih.gov Humin itself is a waste by-product from furfural production, adding to the process's sustainability. nih.gov Under optimized conditions (room temperature, 0.5 MPa H₂, THF), this method can achieve an 89% isolated yield of GBL. nih.gov The catalyst can also be conveniently recovered and reused for multiple cycles with only a marginal decrease in product yield. nih.gov

Atom Economy: Atom economy is a measure of how efficiently a reaction converts reactant atoms into the desired product. jocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently "greener" as they minimize the formation of by-products. nih.gov For example, the Diels-Alder reaction can proceed with 100% atom economy. nih.gov In contrast, reactions that rely heavily on stoichiometric reagents or protecting groups, such as some traditional oxidation methods, tend to be less atom-economical. nih.gov Designing synthetic routes that favor redox-neutral transformations and catalytic cycles improves both step and atom economy. nih.gov

Mechanochemistry and Solventless Reactions: Mechanochemistry, which uses mechanical energy from methods like ball milling to induce chemical reactions, represents a significant green alternative to traditional solvent-based synthesis. rsc.org This solventless approach has been successfully applied to produce derivatives of (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO), a valuable platform chemical derived from cellulose. rsc.org For instance, the aminolysis of 2H-HBO with various amines can be achieved quantitatively in a planetary ball mill without any base or solvent. rsc.org The scalability of this process has been demonstrated, with conversions often improving at a larger scale. rsc.org The greenness of such procedures can be quantified using metrics like the E-factor (Environmental Factor) and EcoScale, which have confirmed low waste generation and excellent reaction conditions for these mechanochemical methods. rsc.org

Table 3: Summary of Green Chemistry Approaches for the Synthesis of γ-Butyrolactone and its Analogues. Data sourced from rsc.orgnih.govrsc.orgresearchgate.netmpg.de.

Reactivity and Chemical Transformations of Ethyl 2 Oxotetrahydrofuran 3 Carboxylate

Reactions Involving the Active Methylene (B1212753) Group

The hydrogen atom at the C-3 position of the tetrahydrofuran (B95107) ring is situated between two carbonyl groups (the lactone and the ester), rendering it acidic and susceptible to deprotonation. The resulting enolate is a soft nucleophile, readily participating in various carbon-carbon bond-forming reactions.

The enolate generated from ethyl 2-oxotetrahydrofuran-3-carboxylate is an excellent Michael donor. It undergoes conjugate addition to a variety of α,β-unsaturated compounds (Michael acceptors). This reaction is typically catalyzed by a base, which facilitates the formation of the nucleophilic enolate.

A notable example involves the reaction of ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates with 3-methyl-3-buten-2-one. This Michael addition leads to the formation of ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates. google.com The reaction proceeds by adding the enolate to the β-carbon of the unsaturated ketone, yielding a 1,5-dicarbonyl compound derivative. The general mechanism involves three main steps: deprotonation of the active methylene group, nucleophilic attack on the Michael acceptor, and subsequent protonation. nih.gov

Michael Donor (Derivative)Michael AcceptorProductReference
Ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylate3-Methyl-3-buten-2-oneEthyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylate google.com

Following deprotonation with a suitable base, the active methylene group can be readily alkylated using various alkyl halides. This reaction provides a direct method for introducing alkyl substituents at the C-3 position. For instance, the sodium ethoxide-mediated alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides yields the corresponding 3-alkyl derivatives. google.com The choice of base and solvent is crucial for achieving high yields and preventing side reactions, such as O-alkylation or dialkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are also effective in generating the enolate for subsequent alkylation. beilstein-journals.org

Starting Material (Derivative)ReagentsProduct (Derivative)Reference
5-Substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate1. Sodium ethoxide 2. Alkyl halide3,5-Disubstituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate google.com
γ-Butyrolactone1. Lithium diisopropylamide (LDA) 2. Methyl iodide or Allyl bromideα-Methyl- or α-Allyl-γ-butyrolactone beilstein-journals.org

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. The reaction introduces an aminomethyl group at the active hydrogen site. wikipedia.org

The mechanism begins with the formation of an electrophilic iminium ion from the reaction of the aldehyde and the amine. The enol form of this compound then acts as a nucleophile, attacking the iminium ion. The resulting product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgorgsyn.org This reaction provides a straightforward route to α-aminomethyl derivatives of the parent lactone, which are valuable synthetic intermediates. While specific examples for this compound are not detailed in the provided literature, the general applicability of the Mannich reaction to β-keto esters strongly suggests its feasibility. orgsyn.org

Transformations of the Ester Moiety

The ethyl ester group at the C-3 position can undergo several important transformations, including hydrolysis, conversion to amides, and decarboxylation, which are often performed on derivatives formed from reactions at the active methylene group.

Alkaline hydrolysis of the ester function is a common transformation. For example, ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates undergo alkaline hydrolysis, which, when followed by acidification and heating, leads to decarboxylation, affording 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)tetrahydrofuran-2-ones. google.comorgsyn.org

A particularly useful method for decarboxylation of β-keto esters is the Krapcho decarboxylation. This reaction typically involves heating the ester in a dipolar aprotic solvent like DMSO with a salt, such as sodium chloride or lithium chloride, and a small amount of water. beilstein-journals.orgresearchgate.net This method is advantageous as it often proceeds under neutral conditions, preserving other sensitive functional groups, and selectively removes the ester group without affecting the lactone ring. beilstein-journals.org

The ester can also be converted into other functional groups. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can transform the ethyl ester into a carbohydrazide. google.com Furthermore, conversion to amides is possible, as demonstrated by the synthesis of 3,5-substituted 5-methyl-N-(4-nitrophenyl)-2-oxotetrahydrofuran-3-carboxamides from the corresponding ethyl esters. google.com

Starting Material (Derivative)Reaction TypeReagents/ConditionsProduct (Derivative)Reference
Ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylateHydrolysis & Decarboxylation1. Base (e.g., NaOH) 2. Acid, Heat5-Alkoxymethyl-3-(2-methyl-3-oxobutyl)tetrahydrofuran-2-one google.comorgsyn.org
β-Keto Esters (General)Krapcho DecarboxylationNaCl, wet DMSO, HeatKetone beilstein-journals.orgresearchgate.net
3,5-Substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylateAmidation4-Nitroaniline3,5-Substituted 5-methyl-N-(4-nitrophenyl)-2-oxotetrahydrofuran-3-carboxamide google.com

Reactivity of the Lactone Ring System

The γ-butyrolactone ring is an ester and can undergo reactions typical of this functional group, most notably ring-opening through nucleophilic attack at the carbonyl carbon.

Under basic conditions, such as with sodium hydroxide, the lactone ring is hydrolyzed to afford the corresponding sodium salt of the γ-hydroxy acid. kaist.ac.krnih.gov For example, treatment of 3,5-substituted 5-methyltetrahydrofuran-2-ones with hydrazine hydrate leads to the ring-opened 4-hydroxypentanoic acid hydrazides. google.com

Reduction of the lactone is another important transformation. While sodium borohydride (B1222165) (NaBH₄) is generally a mild reducing agent that does not typically reduce esters or lactones under standard conditions, its reactivity can be enhanced. ias.ac.in For example, the NaBH₄–methanol system in refluxing THF can reduce esters to alcohols. researchgate.netias.ac.in More potent reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce lactones to the corresponding diols. In the case of this compound, this would result in the opening of the lactone ring to yield a triol.

The lactone can also undergo ring-opening polymerization (ROP) under specific catalytic conditions, although γ-butyrolactone itself is thermodynamically challenging to polymerize due to low ring strain. icm.edu.plfrontiersin.org

Electrophilic and Nucleophilic Reactions on the Tetrahydrofuran-2-one Core

The tetrahydrofuran-2-one core, also known as γ-butyrolactone, can undergo electrophilic substitution at the α-carbon (C-3). A classic example is the Hell-Volhard-Zelinsky-type bromination. The α-bromination of γ-butyrolactone can be achieved using bromine and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃), followed by hydrolysis, to yield α-bromo-γ-butyrolactone. beilstein-journals.orgorgsyn.orgnih.gov This α-bromo derivative is a valuable intermediate for further functionalization. nih.gov

Nucleophilic attack can occur at the carbonyl carbon of the lactone, leading to ring-opening as discussed in section 3.3. The carbonyl oxygen can also be activated by Lewis acids, making the carbonyl carbon more electrophilic and susceptible to attack by even weak nucleophiles. nih.govnih.gov For instance, Lewis acid activation of the lactone can facilitate ring-opening by various nucleophiles to form substituted butanoic acid derivatives.

Reaction TypeSubstrateReagentsProductReference
α-Brominationγ-ButyrolactoneBr₂, PBr₃ (cat.)α-Bromo-γ-butyrolactone beilstein-journals.orgorgsyn.orgnih.gov
Ring-Opening Hydrolysisγ-ButyrolactoneNaOH (aq)Sodium 4-hydroxybutanoate nih.gov

Rearrangement Reactions and Ring Expansions/Contractions

While direct, extensively documented examples of rearrangement and ring transformation reactions starting specifically from this compound are not abundant in readily available literature, the structural features of the molecule suggest potential for such transformations based on well-established rearrangement principles in organic chemistry. These hypothetical pathways offer avenues for the synthesis of novel heterocyclic systems.

Named Rearrangements:

Classic rearrangement reactions could potentially be applied to derivatives of this compound to induce ring modification.

Curtius Rearrangement: This rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. nih.govwikipedia.orgrsc.orgnih.govorganic-chemistry.org To apply this to this compound, the ethyl ester would first need to be converted to the corresponding acyl hydrazide, followed by treatment with nitrous acid to form the acyl azide. The subsequent rearrangement would lead to an isocyanate intermediate, which, depending on the reaction conditions, could furnish various amine derivatives while retaining the lactone ring.

Wolff Rearrangement: The Wolff rearrangement converts an α-diazocarbonyl compound into a ketene (B1206846) through a 1,2-rearrangement with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgresearchgate.net This ketene can then be trapped by nucleophiles. For this compound, this would necessitate the formation of an α-diazo ketone at the 3-position, potentially through the Arndt-Eistert homologation of the corresponding carboxylic acid. wikipedia.org A thermally or photochemically induced Wolff rearrangement could lead to a ring-contracted product, such as a β-lactam (2-oxoazetidine) derivative, a transformation that has been observed in similar diazotetramic acid systems. beilstein-journals.orgbeilstein-archives.org

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide or a lactam under acidic conditions. masterorganicchemistry.comd-nb.info The ketone at the 2-position of the tetrahydrofuran ring can be converted to its corresponding oxime. Treatment of this oxime with an acid catalyst could, in principle, induce a Beckmann rearrangement, leading to the expansion of the five-membered ring into a six-membered lactam (piperidine-2,4-dione derivative). The regioselectivity of the migration would determine the final structure. Reductive variations of this rearrangement using reagents like hydrosilanes have also been reported for cyclic systems. rsc.org

Ring Expansion and Contraction Mechanisms:

Beyond named reactions, other strategies could be envisaged for altering the ring size.

Ring Expansion: Photochemical methods have been employed for the ring expansion of smaller heterocycles like oxetanes to tetrahydrofurans. rsc.orgresearchgate.net While not a direct transformation of the pre-formed tetrahydrofuran ring, it highlights a synthetic strategy towards related expanded structures. Another potential, albeit speculative, pathway could involve a Michael addition of the enolate of this compound to an activated acetylene, which in some systems like camphor (B46023) carboxylate, has been shown to lead to a ring expansion via a cyclobutene (B1205218) intermediate. zenodo.org

Ring Contraction: As mentioned with the Wolff rearrangement, the formation of a ketene intermediate from a diazo derivative at the 3-position could lead to ring contraction to a β-lactam. Electrochemical methods have also been reported for the ring contraction of Hantzsch esters to pyrroles, demonstrating that ring contraction is a feasible transformation for certain heterocyclic systems, although this specific methodology is not directly applicable. rsc.org

Table 1: Potential Rearrangement Reactions

Rearrangement Type Required Derivative of this compound Potential Product Class
Curtius Rearrangement Acyl azide at C3-carboxylate Isocyanates, Amines, Carbamates, Ureas nih.govwikipedia.orgrsc.orgnih.govorganic-chemistry.org
Wolff Rearrangement α-diazo ketone at C3 Ring-contracted β-lactams beilstein-journals.orgbeilstein-archives.org
Beckmann Rearrangement Oxime at C2-ketone Ring-expanded six-membered lactams masterorganicchemistry.comd-nb.info

Functional Group Derivatization for Subsequent Synthetic Sequences

The functional groups of this compound provide multiple handles for derivatization, enabling its incorporation into more complex molecular architectures.

Alkylation:

The active methylene group at the C3 position can be deprotonated with a suitable base, such as sodium ethoxide, to form an enolate. This enolate can then be alkylated with various alkyl halides. This C-alkylation is a common strategy to introduce substituents at the 3-position, leading to a variety of 3-substituted γ-butyrolactones. researchgate.net

Derivatization of the Ester Group:

The ethyl ester at the C3 position is a key site for modification.

Amidation: The ester can be converted to an amide by reaction with primary or secondary amines. This transformation is often a crucial step in the synthesis of biologically active molecules. For example, conversion to N-(4-nitrophenyl)-2-oxotetrahydrofuran-3-carboxamides has been reported. researchgate.net

Hydrazide Formation: Treatment with hydrazine hydrate readily converts the ethyl ester into the corresponding acyl hydrazide. researchgate.net This hydrazide is a versatile intermediate. For instance, it can react with isothiocyanates to form thiosemicarbazides, which can then be cyclized to afford 1,2,4-triazole (B32235) derivatives. researchgate.net The reaction of similar heterocyclic esters with hydrazine hydrate has been studied in detail, sometimes leading to ring-opening products depending on the reaction conditions. nih.gov

Reactions Involving the Keto Group:

The ketone at the 2-position can undergo typical carbonyl reactions. As mentioned previously, it can be converted to an oxime for potential Beckmann rearrangement. masterorganicchemistry.com It can also be targeted for reduction or other nucleophilic additions, although these may compete with reactions at the ester carbonyl.

Hydrolysis and Decarboxylation:

Alkaline hydrolysis of the ester group, followed by acidification, yields the corresponding carboxylic acid. Subsequent heating often leads to decarboxylation, affording the 2-oxotetrahydrofuran (γ-butyrolactone). researchgate.net This sequence is useful for accessing 3-unsubstituted or for isolating intermediates after C3-alkylation. For instance, Michael addition products have been hydrolyzed and decarboxylated to yield 3-substituted γ-butyrolactones. researchgate.net

Table 2: Functional Group Derivatization

Functional Group Reagent/Condition Product Subsequent Use

Derivatization, Structure Activity Relationship Sar , and Structure Property Relationship Spr Studies

Design Principles for Novel Ethyl 2-oxotetrahydrofuran-3-carboxylate Derivatives

The design of new derivatives based on the this compound scaffold is guided by several established principles in medicinal chemistry. A primary strategy involves designing mimics of known biologically active molecules or enzyme inhibitors. For instance, by identifying the key pharmacophoric features of a natural ligand, derivatives can be synthesized that present these features in a similar spatial arrangement, potentially leading to compounds with improved activity or selectivity. cymitquimica.com

Another powerful design principle is "scaffold hopping," where the core tetrahydrofuran-2-one structure is replaced by a different, often isosteric, ring system to discover novel intellectual property and to optimize pharmacokinetic or pharmacodynamic properties. researchgate.net This strategy can lead to derivatives with improved metabolic stability or altered solubility profiles while retaining the desired biological activity. researchgate.net Computational tools are increasingly used to guide these design efforts, allowing for the in silico prediction of binding affinities and physicochemical properties before undertaking synthetic work.

Synthesis of Substituted Analogues and Homologues

The this compound scaffold allows for chemical modifications at several positions. The carbon atom at the C3 position, situated between two carbonyl groups, is readily deprotonated and can be alkylated using various alkyl halides in the presence of a base like sodium ethoxide. rsc.org This allows for the introduction of a wide array of substituents at this position.

The ester group at C3 is another key site for derivatization. It can be converted into amides by reaction with amines or transformed into hydrazides by reacting with hydrazine (B178648) hydrate (B1144303). rsc.org These intermediates serve as versatile precursors for further elaboration. For example, the resulting hydrazides can react with isothiocyanates to form thiosemicarbazides. rsc.org

Furthermore, the γ-butyrolactone ring itself can participate in reactions. Michael addition reactions have been performed on related butenolide systems, for example, the addition of ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates to 3-methyl-3-buten-2-one, which introduces a more complex side chain at the C3 position. rsc.org

Impact of Substituents on Chemical Reactivity and Biological Activity Profiles

The introduction of different substituents onto the this compound scaffold has a profound impact on both its chemical reactivity and its biological profile. SAR studies have shown that even minor modifications can lead to significant changes in activity. For instance, follow-up biological investigations of various functionally substituted dihydrofuran-2(3H)-ones have revealed antibacterial activity. rsc.org The specific nature and position of the substituent are critical in determining the potency and spectrum of this activity. In one study, certain derivatives containing a 3-trifluoromethyl substitution on a phenyl ring of an appended piperazine (B1678402) moiety demonstrated significant antifungal activity against a variety of fungal cultures, with potency comparable to or better than existing agents like fluconazole. rsc.org

The principle of how substituents influence bioactivity is well-documented for related heterocyclic scaffolds. In studies on coumarin-3-carboxamides, converting the carboxylic acid at the C3 position to various N-aryl amides dramatically influenced anticancer activity. nih.govresearchgate.net The electronic nature of substituents on the appended phenyl ring was found to be a key determinant; for example, amides bearing fluorine atoms, such as 4-fluoro and 2,5-difluoro benzamide (B126) derivatives, were found to be the most potent against certain cancer cell lines. nih.govresearchgate.net This highlights a general principle applicable to the tetrahydrofuran (B95107) scaffold: functionalization of the C3-carboxylate group can serve as a powerful strategy to tune biological effects.

Below is an illustrative data table showing how different modifications on a lactone-3-carboxylate scaffold can impact biological activity, based on findings for related compound series.

Scaffold/Derivative TypeSubstituent(s)Observed Biological ActivityReference
Dihydrofuran-2(3H)-oneVarious functional groupsAntibacterial activity rsc.org
Piperazinyl derivative3-TrifluoromethylphenylSignificant antifungal activity (MIC 0.12-0.5 µg/mL against Candida spp.) rsc.org
Analogous Coumarin-3-carboxamideN-phenylIncreased anticancer potency vs. parent acid researchgate.net
Analogous Coumarin-3-carboxamideN-(4-fluorophenyl)Potent anticancer activity (HeLa IC50 = 0.75 µM) nih.gov
Analogous Coumarin-3-carboxamideN-(2,5-difluorophenyl)Most potent anticancer activity in series (HeLa IC50 = 0.39 µM) nih.gov
Analogous Coumarin-3-carboxylic acid-COOHModerate antibacterial activity against B. cereus (MIC 32 µg/mL) researchgate.net

Stereochemical Influences on Molecular Recognition and Bioactivity

The this compound scaffold is chiral, with a stereocenter at the C3 position (and potentially at C5 if substituted). The absolute configuration of these stereocenters is critical for molecular recognition by biological targets such as enzymes and receptors, which are themselves chiral. Consequently, enantiomers of a given derivative often exhibit vastly different biological activities. acs.org The study of γ-butyrolactone hormones, such as A-factor, has demonstrated that biological activity is highly dependent on the correct stereochemistry, enabling specific binding to cognate repressor proteins. acs.orgresearchgate.net

Given the importance of stereochemistry, significant research has been devoted to the asymmetric synthesis of γ-butyrolactone derivatives to access enantiomerically pure compounds. nih.gov Methods developed include catalytic enantioselective hydrogenation of butenolides, researchgate.net organocatalyzed Michael additions, rsc.org and diastereoselective conjugate additions using homochiral lithium amides. rsc.org The separation of enantiomers from a racemic mixture using techniques like chiral High-Performance Liquid Chromatography (HPLC) is also a crucial tool for these studies. mdpi.com

A clear example of stereochemical influence on molecular recognition comes from studies on the sensory properties of substituted tetrahydrofurans. In an enantioselective synthesis of the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297), gas chromatography-olfactometry revealed perceptible differences in both the odor character and intensity among the isomers, demonstrating that stereochemistry dictates the interaction with olfactory receptors. nih.gov

The following table summarizes these findings, illustrating how stereoisomers of a substituted tetrahydrofuran scaffold can elicit distinct biological responses.

Compound StereoisomerEnantiomeric Excess (ee)Reported Odor Characteristics / Biological RecognitionReference
(2R,3S)-2-methyl-tetrahydrofuran-3-thiol acetate80%Described with specific odor features and intensity, distinct from other isomers. nih.gov
(2S,3R)-2-methyl-tetrahydrofuran-3-thiol acetate62%Different odor profile compared to the (2R,3S) isomer. nih.gov
(2R,3R)-2-methyl-tetrahydrofuran-3-thiol acetate80%Distinct odor profile from its cis-diastereomer and its enantiomer. nih.gov
(2S,3S)-2-methyl-tetrahydrofuran-3-thiol acetate62%Unique odor characteristics, highlighting the importance of absolute configuration at both stereocenters. nih.gov
(R)-A-factor (γ-butyrolactone hormone)Stereochemically pureActive in relieving repression by its cognate repressor ScbR, inducing natural product biosynthesis. acs.orgresearchgate.net
(S)-A-factor (γ-butyrolactone hormone)Stereochemically pureSignificantly lower or no activity compared to the natural (R)-enantiomer. acs.org

Integration of this compound into Complex Heterocyclic Systems

The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. The functional groups on the scaffold provide reaction sites for annulation and condensation reactions, leading to novel fused, spiro, or linked heterocyclic structures.

A prominent example is the conversion of the C3-ester to a hydrazide, which is then cyclized to form a 1,2,4-triazole (B32235) ring. rsc.org Specifically, reaction of the hydrazide with an isothiocyanate, followed by intramolecular cyclization in the presence of aqueous alkali, yields previously unknown 1,2,4-triazole-3-thiol derivatives linked to the original butanolide-derived backbone. rsc.org Such molecules, which combine two different heterocyclic motifs, are of great interest in drug discovery due to their potential for novel biological activities.

The scaffold can also be used to construct spirocyclic systems. For instance, bromination of certain C3-substituted ethyl 2-oxotetrahydrofuran-3-carboxylates provides a convenient route to 2,7-dioxaspiro[4.4]nonane-1,6-diones in high yields. rsc.org This demonstrates the utility of the scaffold in creating three-dimensionally complex molecules from a simple starting material. The ability to integrate this lactone into larger, more complex structures underscores its importance as a versatile platform in synthetic organic chemistry.

Exploration of Chemical Space around the this compound Scaffold

The concept of "chemical space" refers to the vast, multidimensional virtual space occupied by all possible chemical compounds. acs.orgnih.gov The this compound scaffold represents a single point in this space, which can be used as a starting point for systematic exploration to discover molecules with novel or improved properties. The goal of such exploration is to generate a library of derivatives that covers a diverse range of shapes, sizes, and electronic properties. nih.govnih.gov

One strategy is scaffold-based exploration, where the core tetrahydrofuran ring is either decorated with a variety of substituents or systematically modified itself. acs.org This process can be guided by computational methods to navigate towards regions of chemical space that are predicted to be rich in compounds with desired activities. A related concept, "SAR by Space," involves searching vast virtual libraries of make-on-demand compounds related to the initial hit to rapidly identify analogues with improved properties. nih.gov

Techniques like scaffold hopping are central to this exploration, allowing researchers to move from the known tetrahydrofuran core to entirely new heterocyclic systems that maintain the essential pharmacophoric elements. researchgate.net This not only helps in navigating around existing patents but also in discovering compounds with fundamentally different physicochemical properties. By systematically synthesizing derivatives in a diversity-oriented fashion, it is possible to populate different regions of chemical space, maximizing the chances of discovering novel and potent biologically active agents. nih.gov

Applications in Medicinal Chemistry and Advanced Organic Synthesis

Ethyl 2-oxotetrahydrofuran-3-carboxylate as a Precursor for Pharmaceutical Intermediates

The inherent reactivity of the lactone and ester functionalities, coupled with the potential for stereoselective transformations, makes this compound an attractive starting material for the synthesis of a wide range of pharmaceutical intermediates. Its ability to undergo various chemical modifications allows for the introduction of diverse pharmacophores, leading to the generation of libraries of compounds for biological screening.

Synthesis of Potential Anticancer Agents

The furanone core, present in this compound, is a recurring motif in numerous natural products and synthetic compounds exhibiting potent anticancer activity. The structural versatility of this scaffold allows for the synthesis of derivatives with significant antiproliferative effects against various cancer cell lines.

Research into furo[3,2-b]indole derivatives has demonstrated their potential as anticancer agents. One study reported the synthesis of a series of these compounds, with (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol showing highly selective and significant inhibitory activity against A498 renal cancer cells. nih.gov Similarly, the synthesis of novel 7-aza-coumarin-3-carboxamides, which can be conceptually derived from lactone precursors, has yielded compounds with anticancer activity comparable to doxorubicin (B1662922) against the HuTu 80 cell line, but with significantly higher selectivity towards normal cells. semanticscholar.org

Furthermore, benzofuran (B130515) derivatives, accessible from precursors with a furanone-like structure, have been investigated for their antitumor properties. Studies on benzofurancarboxamides have identified compounds with significant anticancer activities, highlighting the potential of this chemical class in oncology. nih.gov The strategic modification of the core structure, as seen in the development of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives, has also led to the discovery of potent antitumor agents. nih.gov

Table 1: Examples of Anticancer Agents Derived from Furanone-Related Scaffolds

Compound Class Example Compound Target Cancer Cell Line Key Findings Reference
Furo[3,2-b]indole (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol A498 (Renal Cancer) Highly selective and significant inhibitory activity. nih.gov
7-Aza-Coumarine-3-Carboxamide Novel 7-aza-coumarine derivatives HuTu 80 Activity equal to Doxorubicin with 9–14 fold higher selectivity. semanticscholar.org
Benzofurancarboxamide Novel benzofurancarboxamides Various Significant levels of anticancer activities found. nih.gov
Tetrahydrobenzofuran (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy- 3-methylbenzofuran-2-yl]methanone Tumorigenic cell line Highly potent derivative identified through optimization. nih.gov

Development of Antimicrobial and Anti-inflammatory Compounds

The tetrahydrofuran-2-one moiety is a key structural element in a variety of compounds exhibiting antimicrobial and anti-inflammatory properties. The ability to modify the core structure of this compound allows for the synthesis of derivatives with enhanced biological activity.

In the area of antimicrobial research, thiazole (B1198619) derivatives synthesized from related starting materials have shown significant effects against various microorganisms. For instance, ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives have been synthesized and screened for their antimicrobial activity, with some exhibiting promising results. nih.gov Another study focused on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives, which demonstrated both potent anticancer and antimicrobial activities. rsc.org

Regarding anti-inflammatory applications, the synthesis of 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates has yielded compounds with significant in vitro activity against TNF-α. nih.gov Specifically, compounds 5i and 5k from this series were identified as potent agents that significantly reduced TNF-α and IL-6 levels in an in vivo model. nih.gov The γ-butyrolactone scaffold is also present in a number of FDA-approved drugs with diverse therapeutic uses, including anti-inflammatory applications. rsc.org

Table 2: Antimicrobial and Anti-inflammatory Compounds with Furanone-Related Cores

Compound Class Biological Activity Key Findings Reference
Thiazole derivatives Antimicrobial Some derivatives showed promising activity against tested microorganisms. nih.gov
Dihydrofuran-carboxylates Anti-inflammatory Compounds 5i and 5k showed potent reduction of TNF-α and IL-6. nih.gov
Diethyl diaminothiophene-dicarboxylates Antimicrobial & Anticancer Exhibited significant antiproliferative and antimicrobial effects. rsc.org

Precursors for Antifungal Compounds

The versatile γ-butyrolactone skeleton of this compound serves as a valuable starting point for the development of novel antifungal agents. By introducing various substituents onto this core structure, chemists can modulate the biological activity and selectivity of the resulting compounds.

One approach involves the synthesis of (E)-4-arylidene-5-oxotetrahydrofuran derivatives. A study demonstrated a green synthesis method for these compounds and found that they exhibited inhibitory effects against Gibberella zeae. researchgate.net In particular, (E)-N-tert-butyl-4-(4-chlorobenzylidene)-2-(4-nitrobenzoyl)-5-oxotetrahydrofuran-2-carboxamide (RPDFB) showed notable antifungal activity. researchgate.net

Another strategy focuses on the synthesis of benzofuranyl acetic acid amides. Research has shown that these compounds can be synthesized on a gram scale and exhibit antifungal activity against Fusarium oxysporum. nih.gov This highlights the potential of utilizing the furanone scaffold to create a library of compounds for screening against various fungal pathogens. The development of nitrofuran derivatives has also been explored for their broad-spectrum antifungal activity. ebi.ac.uk

Role in Antimalarial Drug Candidate Synthesis

The butenolide (unsaturated γ-lactone) and related saturated lactone cores are present in a number of natural products and synthetic compounds with potential antimalarial activity. While direct synthesis from this compound is not always the route taken, its structure represents a key pharmacophore.

Research into butenolide-containing compounds has led to the synthesis of purine-containing butenolides that exhibit inhibitory properties against S-adenosyl-L-homocysteine hydrolase, an enzyme of interest in antiparasitic drug design. Furthermore, the development of hybrid antimalarial agents has shown promise. For instance, tetrahydrobenzo nih.govthieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-plasmodial activity, demonstrating the utility of heterocyclic systems that can be conceptually linked to lactone precursors. nih.gov The rationale for creating such hybrids is to combine different pharmacophores to enhance activity and reduce the risk of drug resistance. nih.gov

Building Block for Proteasome Inhibitors

The proteasome is a validated target for cancer therapy, and the development of novel proteasome inhibitors is an active area of research. While many inhibitors are peptide-based, non-peptidic scaffolds are of increasing interest. The core structure of this compound can be envisioned as a starting point for the synthesis of non-peptidic proteasome inhibitors.

Studies on lithocholic acid derivatives have shown that the presence of a carboxylic acid moiety is critical for the inhibition of the chymotrypsin-like activity of the proteasome. rsc.org This suggests that the carboxylate group of this compound could be a key interaction point with the target enzyme. Although direct synthesis of proteasome inhibitors from this specific starting material is not widely reported, the structural features of the molecule make it a plausible scaffold for the design of new inhibitors. The development of bone-targeted proteasome inhibitors for multiple myeloma further underscores the importance of designing novel, non-standard inhibitors.

Scaffold for N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that plays a crucial role in the degradation of N-acylethanolamines, such as the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). semanticscholar.orgnih.gov Inhibition of NAAA is therefore a promising therapeutic strategy for the treatment of inflammatory and pain conditions. The γ-butyrolactone moiety has been identified as a key scaffold for the development of potent and selective NAAA inhibitors. rsc.org

While a variety of structures can inhibit NAAA, compounds featuring a lactone or related cyclic core have shown significant promise. For example, a series of derivatives of 1-pentadecanyl-carbonyl pyrrolidine (B122466) were designed and synthesized, leading to the identification of 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine as a potent, reversible, and competitive NAAA inhibitor. semanticscholar.orgnih.gov This compound was shown to reduce the expression of pro-inflammatory markers in macrophages. semanticscholar.orgnih.gov The discovery of the natural product atractylodin (B190633) as a potent NAAA inhibitor further highlights the potential of diverse chemical scaffolds in targeting this enzyme. nih.gov The structural features of this compound make it a relevant starting point for the design and synthesis of novel NAAA inhibitors with a γ-lactone core.

Utility in the Construction of Densely Functionalized Chiral Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. This compound and its derivatives have proven to be valuable chiral building blocks in asymmetric synthesis. nih.govresearchgate.net

One notable application is in the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, which leads to the formation of enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. researchgate.net This reaction has been shown to be influenced by substituents on the phenyl ring, with electron-donating groups increasing the yield but decreasing the enantioselectivity. researchgate.net These resulting chiral lactone acids are valuable intermediates for synthesizing compounds with potential pharmacological applications, such as nucleoside analogues. researchgate.net

Furthermore, derivatives of this compound can be used to create chiral 2-amino-3-phenylpropanol building blocks. nih.gov These syntheses often involve multiple steps of functional group manipulations, with the chirality being introduced through the use of asymmetric catalysts like DuPHOS. nih.govresearchgate.net The high enantiomeric excess (>98% ee) of the final products underscores the efficacy of this approach. nih.gov

The following table provides examples of chiral molecules synthesized using derivatives of this compound:

Starting Material DerivativeReaction TypeChiral ProductEnantiomeric Excess (ee)YieldReference
3-Aryl-2-hydroxycyclopent-2-en-1-oneAsymmetric Oxidation(S)-2-Aryl-5-oxotetrahydrofuran-2-carboxylic acidUp to 96%Up to 83% researchgate.net
Dehydrophenylalanine intermediateAsymmetric HydrogenationChiral 2-amino-3-phenylpropanol>98%High nih.gov
(S)-2-hydroxybutyrolactoneRing-opening and subsequent reactionsPemafibrate intermediateHigh75% mdpi.com

Contributions to Heterocyclic Chemistry and Spirocompound Synthesis

Heterocyclic compounds and spirocycles are prevalent structural motifs in a vast number of biologically active compounds. This compound serves as a versatile starting material for the synthesis of a variety of these complex structures.

Alkylation of substituted ethyl 2-oxotetrahydrofuran-3-carboxylates, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent intramolecular cyclization, provides a pathway to novel 1,2,4-triazole-3-thiol derivatives. researchgate.net This multi-step synthesis highlights the utility of the lactone as a scaffold for building more complex heterocyclic systems.

The synthesis of spiro compounds, which contain two rings connected by a single common atom, is another area where this starting material has shown significant utility. For instance, the bromination of certain derivatives of this compound provides a convenient route to 2,7-dioxaspiro[4.4]nonane-1,6-diones in high yields. researchgate.net More complex spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives, which are of potential interest in medicinal chemistry, have also been synthesized through multi-component cascade reactions involving related starting materials. rsc.org

Below is a table summarizing the synthesis of various heterocyclic and spiro compounds:

Starting Material DerivativeReagentsProduct TypeYieldReference
5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate1. Alkyl halide, NaOEt2. Hydrazine hydrate3. Isothiocyanate4. Aqueous alkali1,2,4-Triazole-3-thiol derivativeGood to very good researchgate.net
Ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylateBromine2,7-Dioxaspiro[4.4]nonane-1,6-dioneHigh researchgate.net
α-Diazo esters, water, isatins, and ethyl cyanoacetateCu(OTf)₂ or Cu(OTf)₂/Rh₂(OAc)₄Spiro[2,3-dihydrofuran-3,3′-oxindole] derivative60-99% rsc.org

Role in the Preparation of Key Structural Motifs for Drug Discovery

The tetrahydrofuran (B95107) ring is a key structural component found in numerous FDA-approved drugs and biologically active natural products. chemistryviews.orgresearchgate.net this compound and its derivatives provide access to a variety of substituted tetrahydrofurans that can serve as crucial building blocks in the synthesis of these pharmacologically relevant molecules.

For example, chiral tetrahydrofuran derivatives synthesized from pantolactones, which share a similar core structure, have been utilized in the synthesis of analogues of the anti-HIV drug Amprenavir and the anti-diabetic drug Empagliflozin. researchgate.net The ability to introduce functional groups such as azides, amines, and alcohols onto the tetrahydrofuran scaffold makes these building blocks particularly attractive for medicinal chemistry applications. researchgate.net

The synthesis of 2,5-polysubstituted tetrahydrofuran derivatives can be achieved with high yields and excellent enantioselectivities through a one-pot sequential Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, a reaction that can be catalyzed by copper complexes. chemistryviews.org These products can be further transformed into chiral amines, demonstrating their versatility as synthetic intermediates. chemistryviews.org

The following table illustrates the application of tetrahydrofuran-based building blocks in the synthesis of drug analogues:

Building BlockTarget Drug AnalogueTherapeutic AreaReference
Chiral 4,4-dimethyltetrahydrofuran-3-olAmprenavir analogueAnti-HIV researchgate.net
Chiral 4,4-dimethyltetrahydrofuran-3-olEmpagliflozin analogueAnti-diabetic researchgate.net

Computational and Theoretical Investigations of Ethyl 2 Oxotetrahydrofuran 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Møller–Plesset Perturbation Theory (MP2))

Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed electronic-level investigation of molecules. Methods like Density Functional Theory (DFT) have become particularly useful for organic chemists as they provide a good balance between accuracy and computational cost for calculating properties like geometrical structures and chemical shifts. researchgate.net

Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. For lactone structures similar to Ethyl 2-oxotetrahydrofuran-3-carboxylate, computational studies have been used to understand complex reaction mechanisms.

For instance, the reaction of related ethyl 2-oxo-2H-chromene-3-carboxylate with nucleophiles like hydrazine (B178648) hydrate (B1144303) has been shown to involve potential ring-opening of the coumarin (B35378) structure. nih.govresearchgate.net A theoretical investigation of such a reaction involving this compound would employ DFT to:

Model the nucleophilic attack on the carbonyl carbons.

Calculate the activation energies for different potential pathways (e.g., attack at the ester vs. the lactone carbonyl).

Characterize the geometry of the transition states to understand the steric and electronic factors governing the reaction's outcome.

Similarly, DFT calculations have been used to investigate the mechanism of metal-catalyzed hydrogenation of carboxylic acids. rsc.org Such studies propose catalytic cycles involving elementary steps like H₂ heterolysis and hydride migration, where the carboxylic acid substrate also acts as a proton source. rsc.org These computational approaches could be directly applied to predict the behavior of this compound in similar transformations. The Molecular Electron Density Theory (MEDT) has also been used to study cycloaddition reactions involving furan (B31954) derivatives, classifying them based on electron density flux to predict their polar nature. nih.gov

This compound possesses rotational freedom, primarily around the C-C bond connecting the ester group to the tetrahydrofuran (B95107) ring. This rotation gives rise to different conformers with distinct energies and populations at equilibrium.

Computational studies on analogous ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have revealed two primary low-energy conformations for the carboxylate group: s-cis and s-trans. researchgate.net In these conformers, the ester carbonyl group is oriented differently with respect to the lactone ring system. DFT calculations can predict the geometry and relative stability of these conformers. A theoretical study on this compound would likely identify similar conformational preferences.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on findings for analogous structures.

Conformer Dihedral Angle (O=C–C–C) Relative Energy (kcal/mol) Predicted Population at 298 K
s-cis ~0° 0.00 ~75%

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which serves as a powerful method for structure verification when compared with experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. For complex organic molecules, calculated ¹H and ¹³C chemical shifts often show excellent correlation with experimental values. researchgate.net A computational study of this compound would involve optimizing its geometry and then performing GIAO-DFT calculations to predict its NMR spectrum.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Heterocycle This table demonstrates the typical correlation achieved in such studies, adapted from research on similar compounds. researchgate.net

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Difference (Δδ)
C=O (lactone) 174.5 175.1 +0.6
C=O (ester) 169.0 169.8 +0.8
CH (α-ester) 48.2 48.5 +0.3
O-CH₂ (ester) 61.8 62.2 +0.4

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The prediction of VCD spectra via DFT is a crucial step in this process. For a chiral derivative of this compound, one would calculate the VCD and IR spectra for a specific enantiomer and compare the predicted spectrum with the experimental one to assign the stereochemistry.

Multicomponent reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step. Computational chemistry helps in understanding and predicting the course of these complex reactions. DFT-based reactivity indices, derived from Frontier Molecular Orbital (FMO) theory, are particularly useful.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. A small HOMO-LUMO gap generally implies higher reactivity. researchgate.net For this compound, the HOMO would likely be localized on the oxygen atoms, making it a nucleophilic center, while the LUMO would be centered on the carbonyl carbons, indicating electrophilic sites.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov These descriptors can help predict whether the molecule will act as the electrophile or nucleophile in a given MCR and can rationalize its reactivity patterns with different reaction partners.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule at a static moment, molecular dynamics (MD) simulations track the movements of atoms over time. This allows for the study of the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

MD simulations are particularly relevant in the context of drug design, where they can be used to assess the stability of a ligand-protein complex obtained from molecular docking. researchgate.net An MD simulation of this compound bound to an enzyme active site would reveal how the ligand's conformation changes over time and the stability of key intermolecular interactions like hydrogen bonds.

The analysis of non-covalent interactions is also critical. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures. researchgate.net For a crystal of this compound, this analysis could map out and quantify the C-H···O hydrogen bonds and other van der Waals contacts that stabilize the crystal packing.

In Silico Screening and Molecular Docking Studies in Drug Design

This compound serves as a scaffold that can be modified to create libraries of derivatives for drug discovery. In silico screening and molecular docking are essential computational techniques to evaluate these derivatives against biological targets.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Derivatives of the tetrahydrofuran scaffold could be docked into the active sites of enzymes like protein-tyrosine phosphatase 1B (PTP1B) or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are known targets in metabolic diseases and cancer, respectively. amanote.commdpi.com The docking results are ranked using a scoring function that estimates the binding affinity.

Table 3: Hypothetical Docking Results for Designed Derivatives against a Target Kinase

Compound Derivative Docking Score (kcal/mol) Predicted Binding Affinity (Ki, nM) Key Interacting Residues
Derivative A (R = -phenyl) -7.5 850 GLU-85, LYS-42
Derivative B (R = -naphthyl) -8.9 120 GLU-85, LYS-42, PHE-112

Pharmacokinetic (ADMET) Profiling: Following docking, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed. Computational models can estimate properties like water solubility, intestinal absorption, and potential for cardiotoxicity, helping to identify candidates with favorable drug-like properties for further experimental validation. mdpi.comnih.gov This integrated computational approach streamlines the early stages of drug discovery by prioritizing compounds with the highest potential for success.

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Strategies

Future research must prioritize the development of green and sustainable methods for the synthesis of ethyl 2-oxotetrahydrofuran-3-carboxylate and its derivatives. Current synthetic routes, while effective, often rely on traditional chemical processes that may involve harsh reagents, significant energy consumption, and the generation of hazardous waste. The focus will shift towards methodologies that align with the principles of green chemistry.

Key research avenues include:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the formation of the tetrahydrofuran (B95107) ring, offering high selectivity and milder reaction conditions.

Flow Chemistry: Utilizing continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processing.

Renewable Feedstocks: Investigating the synthesis of the core structure from biomass-derived starting materials instead of petroleum-based chemicals.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

These innovative approaches aim to create more environmentally benign and economically viable processes for producing this key chemical building block.

Advancements in Asymmetric Catalysis for Derivatization

Many bioactive molecules exist as single stereoisomers, where the biological activity is exclusive to one specific three-dimensional arrangement. Consequently, a critical area for future research is the advancement of asymmetric catalysis to control the stereochemistry during the derivatization of this compound. The development of chiral catalysts will enable the synthesis of specific enantiomers or diastereomers, which is crucial for producing compounds with optimized pharmacological profiles.

Future efforts in this domain will likely focus on:

Novel Chiral Catalysts: Designing and synthesizing new metal-based or organocatalysts that can induce high enantioselectivity in reactions involving the tetrahydrofuran scaffold.

Stereoselective Alkylation and Addition Reactions: Developing catalytic systems that can control the stereochemical outcome of adding new functional groups to the core structure. For instance, the asymmetric oxidation of related compounds has been shown to produce enantiomerically enriched γ-lactone acids, which are valuable for synthesizing compounds with useful pharmacological properties. researchgate.net

Understanding Mechanistic Pathways: Combining experimental studies with computational modeling to gain a deeper understanding of how catalysts control stereoselectivity, thereby facilitating the design of more efficient systems.

Success in this area will provide access to a wider range of structurally defined chiral molecules, expanding the library of potential therapeutic agents derived from the parent compound.

Discovery of Novel Bioactive Analogues through Rational Design

Rational drug design is a pivotal strategy for discovering new medicines, and it will be central to future research on this compound derivatives. nih.gov This approach involves the systematic, structure-based design of new molecules with a high probability of interacting with a specific biological target. nih.govresearchgate.net By using the tetrahydrofuran core as a scaffold, researchers can design and synthesize a library of analogues with tailored properties.

The process involves modifying the core structure at specific positions to enhance biological activity or introduce new functionalities. For example, derivatives of the core structure have been synthesized to create compounds with potential antibacterial or antifungal activities. researchgate.net The 1,2,3-triazole heterocycle, for instance, is a known pharmacophore that confers a range of biological properties, including antimicrobial and antineoplastic effects, and could be incorporated into new designs. nih.govresearchgate.net

Table 1: Rational Design Strategies for Bioactive Analogues

Modification SitePotential Functional Group AdditionTarget Outcome
C3-PositionAlkyl chains, Aryl groups, Heterocycles (e.g., Triazoles)Modulate lipophilicity, Introduce new binding interactions
C5-PositionPhenyl rings, Substituted alkyl groupsEnhance potency, Alter target specificity
Ester GroupBioisosteric replacements (e.g., Amides, Carboxylic acids)Improve metabolic stability, Modify solubility

This targeted approach allows for the efficient exploration of chemical space to identify lead compounds for various diseases. nih.gov

Integration of Computational Methods for Expedited Discovery

Computer-Aided Drug Discovery (CADD) has become an indispensable tool in modern therapeutic development, offering a way to significantly reduce the time and cost associated with finding new drugs. beilstein-journals.orgco-ac.com The integration of these computational methods will be crucial for accelerating the discovery of novel derivatives of this compound.

Key computational techniques and their applications include:

Virtual High-Throughput Screening (vHTS): Screening large virtual libraries of compounds against a biological target's three-dimensional structure to identify potential hits before committing to laboratory synthesis. beilstein-journals.orgnih.gov

Molecular Docking: Simulating the interaction between a potential drug molecule and its protein target to predict binding affinity and orientation, which helps in prioritizing candidates. beilstein-journals.orgco-ac.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for newly designed molecules. nih.gov

These in silico methods act as a "virtual shortcut," allowing researchers to focus resources on synthesizing and testing only the most promising candidates, thereby streamlining the entire discovery pipeline. beilstein-journals.org

Table 2: Application of Computational Methods in Drug Discovery

Computational MethodApplication in Drug DiscoveryPotential Benefit for Research
Structure-Based Methods
Molecular DockingPredicts binding mode and affinity of a ligand to a target protein. beilstein-journals.orgnih.govPrioritizes compounds for synthesis and biological testing.
Molecular DynamicsSimulates the movement of a protein-ligand complex over time.Provides insight into the stability of binding interactions.
Ligand-Based Methods
Pharmacophore ModelingIdentifies essential structural features required for biological activity.Guides the design of new molecules with desired features.
QSARCorrelates chemical structures with biological activities. nih.govPredicts the activity of unsynthesized compounds.

Exploration of New Therapeutic Areas and Biological Targets

While initial studies have hinted at the potential of this compound derivatives in areas like infectious diseases researchgate.net, a significant opportunity lies in exploring their efficacy against a broader range of therapeutic targets. The structural versatility of the tetrahydrofuran scaffold makes it an attractive starting point for developing inhibitors for various enzymes or modulators for different receptors.

Future research should aim to:

Expand Biological Screening: Systematically test existing and newly synthesized derivatives against a diverse panel of biological targets, including those relevant to cancer, inflammation, and viral diseases. The 1,2,3-triazole ring system, which can be incorporated into derivatives, has shown promise in these areas. nih.govresearchgate.net

Target Identification: For compounds that show promising activity, employ techniques like chemical proteomics and affinity chromatography to identify their specific molecular targets within the cell.

Mechanism of Action Studies: Once a target is identified, conduct detailed biochemical and cellular assays to elucidate how the compound exerts its biological effect.

This expansive approach will not only uncover new therapeutic applications for this class of compounds but also contribute to a deeper understanding of fundamental biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.